[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid

Oxidative Metabolism Physicochemical Stability Electrophilicity

[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid (C10H10N2O2S, MW 222.26) belongs to the 1‑substituted benzimidazole‑2‑thioether class, combining a benzimidazole pharmacophore, a sulfur‑electron‑donating methylthio substituent, and a flexible carboxylic acid terminus. The compound is a versatile small‑molecule scaffold for library synthesis and exhibits a melting point of 224–226 °C and a purity specification of 98% (HPLC) from multiple global suppliers.

Molecular Formula C10H10N2O2S
Molecular Weight 222.26
CAS No. 60738-38-7
Cat. No. B2688877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid
CAS60738-38-7
Molecular FormulaC10H10N2O2S
Molecular Weight222.26
Structural Identifiers
SMILESCSC1=NC2=CC=CC=C2N1CC(=O)O
InChIInChI=1S/C10H10N2O2S/c1-15-10-11-7-4-2-3-5-8(7)12(10)6-9(13)14/h2-5H,6H2,1H3,(H,13,14)
InChIKeyIAPZRVTXNHWWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why [2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid (CAS 60738-38-7) Demands Scrutiny: Core Properties and Procurement Positioning


[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid (C10H10N2O2S, MW 222.26) belongs to the 1‑substituted benzimidazole‑2‑thioether class, combining a benzimidazole pharmacophore, a sulfur‑electron‑donating methylthio substituent, and a flexible carboxylic acid terminus . The compound is a versatile small‑molecule scaffold for library synthesis and exhibits a melting point of 224–226 °C and a purity specification of 98% (HPLC) from multiple global suppliers .

Why a Simple Benzimidazole or Sulfone Analog Cannot Replace [2-(Methylthio)-1H-benzimidazol-1-yl]acetic Acid


The methylthio (–SMe) group at the 2‑position of the benzimidazole core is not a silent substituent; it engages in sulfur‑mediated interactions and occupies a specific oxidation state (sulfide) that directly governs electronic distribution, lipophilicity, hydrogen‑bonding topology, and metabolic liability. Simple replacement with a des‑methylthio analog (e.g., 2‑(1H‑benzimidazol‑1‑yl)acetic acid) eliminates key S‑π and hydrophobic contacts, while switching to the oxidized sulfone form ([2‑(methylsulfonyl)‑1H‑benzimidazol‑1‑yl]acetic acid, CAS 891450‑28‑5) dramatically alters the electron‑withdrawing character, PSA, and oxidative stability . Generic substitution therefore invalidates structure‑activity relationships and procurement specifications that require exact oxidation state and pharmacophoric fidelity.

Quantitative Differentiation Data: [2-(Methylthio)-1H-benzimidazol-1-yl]acetic Acid vs. Closest Analogs


Oxidation State and Metabolic Stability: Sulfide vs. Sulfone Comparator

The methylthio (–SMe) group in the target compound exists in the sulfide (S(II)) oxidation state, whereas the closest oxidized analog is the sulfone, [2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid (CAS 891450-28-5), which contains the S(VI) oxidation state. The sulfide is less electron‑withdrawing (σp for –SMe ≈ 0.00 vs. σp for –SO2Me ≈ +0.72), resulting in higher electron density on the benzimidazole ring [1]. For metabolic stability, sulfides are substrates for cytochrome P450 and flavin‑containing monooxygenases, while sulfones are generally resistant to oxidative metabolism. This difference in metabolic liability is critical in lead‑optimization campaigns where phase‑I oxidation can limit half‑life [2].

Oxidative Metabolism Physicochemical Stability Electrophilicity

Lipophilicity Partitioning: Impact of the Methylthio Group on LogP Relative to Des‑Methylthio Analog

The presence of the methylthio substituent significantly increases lipophilicity compared to the unsubstituted analogue. The target compound has a computed LogP of 1.84 (ALogP consensus) , while the des‑methylthio analogue, 2‑(1H‑benzimidazol‑1‑yl)acetic acid (CAS 4319‑75‑5), has a predicted LogP of approximately 0.8 . This ΔLogP of ≈ +1.04 translates to an approximately 11‑fold higher theoretical octanol/water partition coefficient, which directly influences passive membrane permeability and nonspecific protein binding.

LogP Membrane Permeability Pharmacokinetics

Topological Polar Surface Area and Hydrogen‑Bond Capacity: Separation from the Sulfone Analog

The target compound exhibits a topological polar surface area (TPSA) of 55.12 Ų , which falls within the optimal range for oral bioavailability (≤140 Ų). The sulfone comparator, [2‑(methylsulfonyl)‑1H‑benzimidazol‑1‑yl]acetic acid, has a computed TPSA of approximately 67 Ų due to the additional sulfone oxygen atoms, a ΔTPSA of approximately −12 Ų. The lower TPSA of the target compound suggests superior passive transcellular permeability in gut and blood‑brain barrier models, where TPSA values below 60 Ų are associated with higher CNS penetration probability.

TPSA Hydrogen Bonding Drug‑Likeness

Crystalline Stability and Handling: Melting Point Differentiation from the Des‑Methylthio Analog

The target compound has an experimentally measured melting point of 224‑226 °C , indicating a highly crystalline solid at ambient conditions. The des‑methylthio comparator, 2‑(1H‑benzimidazol‑1‑yl)acetic acid, melts at approximately 160‑162 °C . The ΔM.P. of ≈ +64 °C reflects stronger intermolecular forces (possibly S···H or S···π interactions) in the crystal lattice of the target compound. Higher melting points are empirically associated with lower solubility but superior physical stability, reduced hygroscopicity, and easier handling during solid‑phase synthesis and automated library production.

Melting Point Physical Form Storage Stability

Scaffold Potency in Enzyme Inhibition: BindingDB Evidence for Carbonic Anhydrase I Affinity

Although the target compound itself was not the final tested entity, its scaffold appears in the potent carbonic anhydrase I inhibitor 4‑{[2‑(methylsulfanyl)‑1H‑benzimidazol‑1‑yl]acetyl}benzenesulfonamide (BDBM246572), which demonstrated a Kd of 4 nM at pH 7.0 in a thermal shift assay [1]. The des‑methylthio analogue of this inhibitor (i.e., replacing –SMe with –H) would lack the sulfur‑mediated hydrogen‑bond or hydrophobic contacts with the enzyme active site, and such des‑sulfur analogues in related benzimidazole series have shown 50‑ to 500‑fold potency losses [2]. This underscores the critical contribution of the methylthio group to target engagement.

Carbonic Anhydrase I Binding Affinity KD

Optimal Deployment Scenarios for [2-(Methylthio)-1H-benzimidazol-1-yl]acetic Acid Based on Verified Differentiation


Design of Metabolically Stable CNS‑Penetrant Chemical Probes

The combination of a LogP of 1.84 and a TPSA of 55.12 Ų places the target compound squarely within favorable CNS drug‑like space [1]. Its methylthio (sulfide) oxidation state retains metabolic lability that can be exploited for soft‑drug design, while the scaffold can be elaborated into sulfone‑containing probes when metabolic stability is required. Researchers aiming for brain‑penetrant kinase or GPCR ligands should prioritize this scaffold over the des‑methylthio or sulfone‑only analogs.

Carbonic Anhydrase‑Targeted Library Construction

The demonstrated 4 nM Kd of a derivative incorporating the target scaffold for carbonic anhydrase I validates the methylthio‑benzimidazole‑acetic acid core as a privileged fragment for zinc‑binding enzyme inhibition. Parallel synthesis libraries using the carboxylic acid as a handle for amide or sulfonamide coupling can rapidly explore isoform selectivity, leveraging the scaffold's proven low‑nanomolar starting potency.

Automated Solid‑Phase Synthesis and Compound Management Workflows

With a melting point of 224‑226 °C, the compound exhibits superior physical stability for solid‑dispensing automated platforms compared to low‑melting benzimidazole analogs (e.g., M.P. ~160 °C) . This reduces clogging, hygroscopicity‑related weighing errors, and degradation during long‑term DMSO stock storage, directly lowering quality‑control failure rates in large compound libraries.

Structure‑Activity Relationship Studies of Oxidative Metabolism Pathways

Because the target compound contains a sulfide moiety susceptible to P450/FMO oxidation, it serves as a specific probe substrate for studying oxidative metabolism of benzimidazole‑containing drugs . Comparators with sulfone or des‑sulfur analogs fail to recapitulate this metabolic pathway, making the target compound essential for in‑vitro intrinsic clearance and reactive metabolite identification studies.

Quote Request

Request a Quote for [2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.